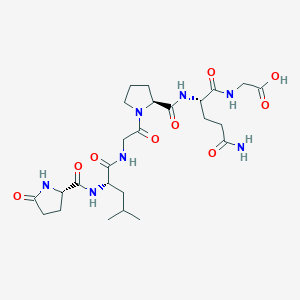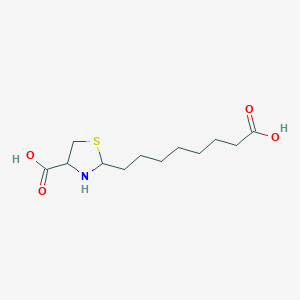
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is an organic compound that belongs to the class of nitrodienamines. This compound is characterized by the presence of a nitro group and a butadiene moiety attached to an aniline ring, with two methyl groups on the nitrogen atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline can be achieved through a one-step protocol involving the reaction of N,N-dimethylaniline with nitroacetaldehyde potassium salt and 3-aminocrotonates . This method yields the desired product in varying efficiencies depending on the specific conditions and substrates used. The reaction typically proceeds under mild conditions, with the temperature and solvent choice playing crucial roles in optimizing the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates and products.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions. Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N,N-dimethyl-4-(4-aminobuta-1,3-dien-1-yl)aniline, while oxidation can lead to the formation of various oxidized intermediates.
科学的研究の応用
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-3-(4-nitrobuta-1,3-dien-1-yl)aniline: Similar structure but with the nitro group at a different position.
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene: Lacks the aniline nitrogen, affecting its reactivity and applications.
Uniqueness
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
特性
CAS番号 |
63944-07-0 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
N,N-dimethyl-4-(4-nitrobuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14(15)16/h3-10H,1-2H3 |
InChIキー |
OFBFXZANXUICLJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
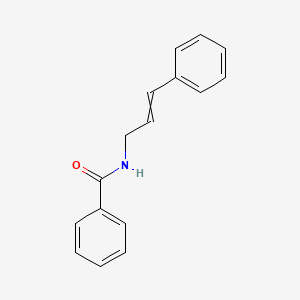
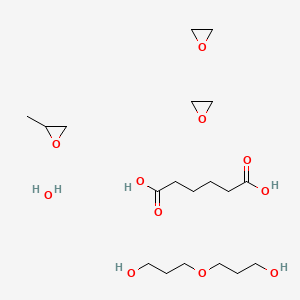

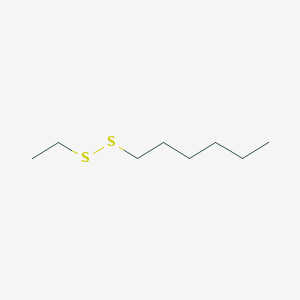
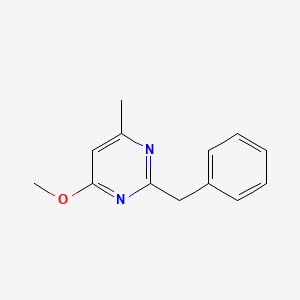
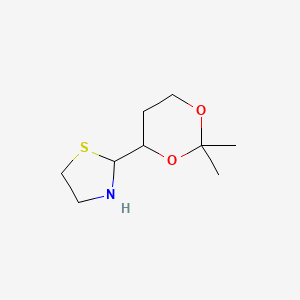
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

